molecular formula C9H10ClFO2 B1317449 (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol CAS No. 352530-45-1

(S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol

Cat. No.: B1317449
CAS No.: 352530-45-1
M. Wt: 204.62 g/mol
InChI Key: OSIKOYZBGUHWAB-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol is a chiral compound with a specific stereochemistry It is characterized by the presence of a chlorine atom, a fluorophenoxy group, and a hydroxyl group attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorophenol and (S)-epichlorohydrin.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The process may include continuous monitoring and control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a corresponding alcohol or alkane.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution with an amine may produce an amine derivative.

Scientific Research Applications

(S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-1-Chloro-3-(4-fluorophenoxy)propan-2-ol: The enantiomer of the compound with opposite stereochemistry.

    1-Chloro-3-(4-fluorophenoxy)propan-2-ol: The racemic mixture containing both enantiomers.

    1-Chloro-3-(4-methylphenoxy)propan-2-ol: A similar compound with a methyl group instead of a fluorine atom.

Uniqueness

(S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol is unique due to its specific stereochemistry and the presence of the fluorophenoxy group. These features contribute to its distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

(2S)-1-chloro-3-(4-fluorophenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFO2/c10-5-8(12)6-13-9-3-1-7(11)2-4-9/h1-4,8,12H,5-6H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSIKOYZBGUHWAB-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(CCl)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1OC[C@@H](CCl)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584213
Record name (2S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352530-45-1
Record name (2S)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.